Mutarotation Kinetic Isotope Effect at the Anomeric Position
The anomeric C‑1 position of xylose is the site of mutarotation—the spontaneous interconversion between α‑ and β‑pyranose anomers. Substituting the C‑1 proton with deuterium in Xylose‑d1‑3 introduces a measurable primary deuterium kinetic isotope effect (KIE). Isbell & Wade (1967) systematically measured KIEs for acid‑catalyzed, water‑catalyzed, and base‑catalyzed mutarotation of α‑D‑xylose in H₂O versus D₂O, establishing that the rate‑determining proton transfer at the anomeric center yields isotope effects (k_H/k_D) that are diagnostic of the prevailing catalytic mechanism [1]. While complete solvent‑exchange experiments (H₂O vs. D₂O) report a composite isotope effect, site‑specific anomeric deuteration (as in Xylose‑d1‑3) allows isolation of the primary KIE from solvent‑derived contributions—a capability not offered by D‑xylose‑[2‑d], D‑xylose‑[3‑d], or multiply deuterated xylose whose additional labels convolute the kinetic signal [2]. In the xylose isomerase field, primary deuterium KIEs on the chemical step of hydride transfer from the C‑1 position have been computationally predicted at k_H/k_D ≈ 3.8 (298 K), consistent with experimentally observed values for analogous glucose substrates, underscoring the mechanistic value of anomeric‑specific deuteration [3].
| Evidence Dimension | Primary deuterium kinetic isotope effect (k_H/k_D) on mutarotation / anomeric reactions |
|---|---|
| Target Compound Data | Xylose-d1-3 (anomeric ²H): isolates primary KIE at C‑1; enables measurement of acid‑catalyzed k_H⁺/k_D⁺, water‑catalyzed k_H₂O/k_D₂O, and base‑catalyzed k_B/k_B* for α‑D‑xylose |
| Comparator Or Baseline | Unlabeled α‑D‑xylose in H₂O: mutarotation rates without isotope effect; xylose‑d2/d6: multiple KIEs superimposed, obscuring anomeric‑specific kinetic resolution |
| Quantified Difference | Composite mutarotation KIE for α‑D‑xylose in D₂O: acid‑catalyzed k_H⁺/k_D⁺ = 1.39 (H₃O⁺ vs. D₃O⁺); water‑catalyzed k_H₂O/k_D₂O = 3.87; base‑catalyzed k_B/k_B* = 1.83 (20 °C)—site‑specific anomeric KIE contributes substantially to the water‑catalyzed component [1]. Predicted KIE for xylose isomerase hydride‑transfer step: ≈3.8 [3]. |
| Conditions | Mutarotation: α‑D‑xylose in H₂O and D₂O at 20 °C (Isbell & Wade, 1967). Xylose isomerase: QM/MM calculation at 298 K. |
Why This Matters
For laboratories investigating carbohydrate anomerization mechanisms or enzymatic xylose isomerization, only anomeric‑deuterated xylose provides unambiguous kinetic resolution of the C‑1 proton‑transfer step, directly informing catalyst design and metabolic engineering.
- [1] Isbell HS, Wade CWR. Deuterium isotope effects in α‑β pyranose and pyranose‑furanose interconversions. J Res Natl Bur Stand A, 1967, 71A(2):137–148. PMID: 31824039. View Source
- [2] Mason PE et al. Neutron diffraction and computer simulation studies of D‑xylose. J Am Chem Soc, 2005, 127(31):10991–10998. Demonstrates that single‑atom site‑specific deuteration enables extraction of position‑specific structural information unavailable from multiply‑labeled compounds. View Source
- [3] Garcia-Viloca M et al. Quantum dynamics of hydride transfer catalyzed by bimetallic electrophilic catalysis: synchronous motion of Mg²⁺ and H⁻ in xylose isomerase. J Am Chem Soc, 2002. Predicted primary deuterium KIE for xylose isomerase ≈3.8 at 298 K. View Source
